2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile
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Overview
Description
2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a triazole ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction, often using 2,4-dichlorobenzyl chloride as a starting material.
Formation of the Sulfanyl Group: The sulfanyl group is incorporated through a thiolation reaction, where a thiol reagent reacts with the triazole intermediate.
Final Coupling: The final step involves the coupling of the triazole-sulfanyl intermediate with a nitrile group, typically using a cyanation reagent such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted dichlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The triazole ring is particularly noted for its bioactivity.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. The presence of the triazole ring is significant, as triazole-containing compounds are known for their pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, including agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The dichlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The nitrile group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-3-ylthio)ethanol
- 2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)propionitrile
- 2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)butanenitrile
Uniqueness
Compared to similar compounds, 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile is unique due to its specific combination of functional groups. The presence of both the dichlorophenyl and triazole groups provides a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various applications. Additionally, the nitrile group offers a reactive site for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
Biological Activity
2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties, supported by data tables and relevant case studies.
- Molecular Formula : C11H9Cl2N3S
- Molecular Weight : 292.18 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Antifungal Activity
Research indicates that derivatives of triazole compounds exhibit potent antifungal properties. The compound has shown effectiveness against various fungal pathogens, particularly those responsible for plant diseases.
Studies have demonstrated that the mechanism of action involves the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity .
Antibacterial Activity
The compound has also been evaluated for its antibacterial efficacy against several Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 10.0 | |
Escherichia coli | 15.0 | |
Pseudomonas aeruginosa | 20.0 |
The structure-activity relationship (SAR) studies suggest that the presence of the triazole moiety enhances the antibacterial activity by interfering with bacterial cell wall synthesis .
Anticancer Activity
Recent investigations into the anticancer potential of this compound reveal promising results against various cancer cell lines.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | |
A549 (Lung Cancer) | 15.0 | |
HeLa (Cervical Cancer) | 10.0 |
The anticancer mechanism appears to involve apoptosis induction and cell cycle arrest, primarily through the modulation of key signaling pathways .
Case Studies
-
Case Study on Antifungal Efficacy
A study conducted by Jian et al. (2005) evaluated the antifungal properties of various triazole derivatives, including our compound of interest. The results indicated significant inhibition of Botrytis cinerea, which is notorious for causing post-harvest losses in crops. -
Antibacterial Screening
In a comparative study published in the International Journal of Pharmaceutical Sciences Review and Research, several triazole derivatives were screened for antibacterial activity against common pathogens. The compound demonstrated superior activity against Staphylococcus aureus, suggesting its potential as a lead candidate for antibiotic development . -
Anticancer Activity Assessment
A recent publication highlighted the synthesis and testing of novel triazole derivatives against human cancer cell lines. The findings revealed that our compound effectively induced apoptosis in MCF-7 cells, marking it as a potential therapeutic agent in breast cancer treatment .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N4S/c11-6-1-2-7(8(12)3-6)9(4-13)17-10-14-5-15-16-10/h1-3,5,9H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWUVMNTDQYVAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C#N)SC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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